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3-amino-3-deoxy-D-glucose - 576-44-3

3-amino-3-deoxy-D-glucose

Catalog Number: EVT-271569
CAS Number: 576-44-3
Molecular Formula: C6H13NO5
Molecular Weight: 179.17 g/mol
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Product Introduction

Description

3-Amino-3-deoxy-D-glucose, also referred to as kanosamine [, , , ], is a monosaccharide aminodeoxypyranose []. It is a naturally occurring aminosugar [, ] and a constituent of the antibiotic kanamycin [, , ]. This compound plays a significant role in scientific research, particularly in the fields of microbiology, biochemistry, and cell biology.

2-Amino-2-deoxy-D-glucose (Glucosamine)

Relevance: Glucosamine exhibits structural similarity to 3-amino-3-deoxy-D-glucose, differing only in the position of the amino group. Research indicates that glucosamine, along with N-acetylglucosamine, can effectively counteract the inhibitory effects of 3-amino-3-deoxy-D-glucose on the growth and cell wall synthesis of Staphylococcus aureus []. This suggests a potential interaction between these compounds in bacterial cell wall synthesis pathways.

N-Acetylglucosamine

Relevance: Similar to glucosamine, N-acetylglucosamine demonstrates the ability to reverse the growth and cell wall synthesis inhibition caused by 3-amino-3-deoxy-D-glucose in Staphylococcus aureus []. This implies that both N-acetylglucosamine and 3-amino-3-deoxy-D-glucose might share similar metabolic pathways or target sites within this bacterium.

D-Glucose

Relevance: D-Glucose acts as the principal precursor for the biosynthesis of 3-amino-3-deoxy-D-glucose in Bacillus aminoglucosidicus []. Research has shown that the C-1, C-2, C-6, and C-U labeled glucoses can be incorporated into the structure of 3-amino-3-deoxy-D-glucose [], highlighting the direct metabolic link between these two sugars.

D-Fructose

Relevance: Studies indicate that unlike glucosamine and N-acetylglucosamine, D-fructose shows minimal ability to reverse the inhibitory effect of 3-amino-3-deoxy-D-glucose on the growth and cell wall synthesis in Staphylococcus aureus []. This suggests that the mechanism of action of 3-amino-3-deoxy-D-glucose might involve steps in the cell wall synthesis pathway that are more specifically related to glucose metabolism rather than fructose.

D-Fructose-6-phosphate

Relevance: Research proposes that 3-amino-3-deoxy-D-glucose potentially targets the enzymatic conversion of D-fructose-6-phosphate to glucosamine-6-phosphate, a reaction catalyzed by glucosamine synthetase []. This inhibition likely disrupts the supply of essential precursors for bacterial cell wall biosynthesis, ultimately leading to growth inhibition.

Glucosamine-6-phosphate

Relevance: Studies suggest that 3-amino-3-deoxy-D-glucose inhibits the formation of glucosamine-6-phosphate from D-fructose-6-phosphate []. This blockage in the biosynthetic pathway could lead to a shortage of glucosamine-6-phosphate, ultimately hindering the production of essential cell wall components and inhibiting bacterial growth.

2-Deoxy-scyllo-inosose

Relevance: The enzymatic synthesis of 2-deoxy-scyllo-inosose from D-glucose-6-phosphate is catalyzed by 2-deoxy-scyllo-inosose synthase (DOIS). Importantly, the study using fluorinated and aminated D-glucose-6-phosphate derivatives revealed that DOIS interacts with the C-2 and C-3 positions of D-glucose-6-phosphate through specific hydrogen bonding, which is essential for the cyclization reaction []. This finding provides valuable insights into the substrate specificity and mechanism of DOIS, an enzyme involved in the biosynthesis of aminoglycoside antibiotics, a class of compounds to which 3-amino-3-deoxy-D-glucose structurally relates as a constituent of kanamycin.

2-Deoxy-2-fluoro-D-glucose 6-phosphate (2-F-G-6-P)

Relevance: 2-F-G-6-P is accepted as a substrate by DOIS, leading to the formation of the corresponding deoxyfluoro-scyllo-inosose []. This finding suggests that the presence of a fluorine atom, generally considered a hydrogen-bond acceptor, at the C-2 position of D-glucose-6-phosphate does not disrupt the crucial interactions required for substrate recognition and catalysis by DOIS.

3-Deoxy-3-fluoro-D-glucose 6-phosphate (3-F-G-6-P)

Relevance: Unlike 2-F-G-6-P, 3-F-G-6-P is not recognized as a substrate by DOIS and fails to undergo cyclization []. This indicates that the C-3 hydroxyl group of D-glucose-6-phosphate, potentially acting as a hydrogen-bond acceptor, plays a critical role in DOIS activity, likely through specific hydrogen bonding interactions within the enzyme's active site.

2-Amino-2-deoxy-D-glucose 6-phosphate (2-NH2-G-6-P)

Relevance: Similar to 3-F-G-6-P, 2-NH2-G-6-P is not a substrate for DOIS and does not undergo the cyclization reaction []. This finding implies that the presence of an amino group, which can potentially act as both a hydrogen bond donor and acceptor, at the C-2 position, disrupts essential interactions required for DOIS activity.

3-Amino-3-deoxy-D-glucose 6-phosphate (3-NH2-G-6-P)

Relevance: 3-NH2-G-6-P acts as a substrate for DOIS, yielding the corresponding aminodeoxy-scyllo-inosose []. This suggests that the presence of an amino group at the C-3 position of D-glucose-6-phosphate does not abolish its recognition and processing by DOIS. The amino group, capable of acting as a hydrogen-bond donor, might still participate in the necessary interactions within the enzyme's active site.

4-Amino-4-deoxy-D-galactose

Relevance: This compound is produced through the regio- and stereoselective transformation of D-xylose or D-glucose glycosides, a method that also offers a practical synthetic route to 3-amino-3-deoxy-D-glucose []. This shared synthetic pathway underscores the structural similarities and potential chemical relationships between these two amino sugars.

4-Amino-4-deoxy-L-arabinose

Relevance: Similar to 4-amino-4-deoxy-D-galactose, this compound can be efficiently synthesized through the regio- and stereoselective transformation of glycosides derived from D-xylose or D-glucose []. The commonality in the synthetic route highlights the potential for utilizing similar strategies in the preparation of both 4-amino-4-deoxy-L-arabinose and 3-amino-3-deoxy-D-glucose.

3-Amino-3-deoxy-D-allose

Relevance: The synthesis of 3-amino-3-deoxy-D-allose can be achieved through the regio- and stereoselective conversion of glycosides, a method that also proves practical for the synthesis of 3-amino-3-deoxy-D-glucose []. This shared synthetic approach underlines the close structural relationship and potential synthetic connections between these two amino sugars.

3-Amino-3-deoxy-D-ribose

Relevance: 3-Amino-3-deoxy-D-ribose can be synthesized from D-xylose or D-glucose glycosides using the same regio- and stereoselective transformation approach applied in the synthesis of 3-amino-3-deoxy-D-glucose []. This shared synthetic route underscores the structural similarities and potential chemical interconversions between these amino sugars.

3-Amino-3-deoxy-D-xylose

Relevance: This compound, along with 3-amino-3-deoxy-D-glucose, can be produced via the efficient regio- and stereoselective transformation of glycosides derived from D-xylose or D-glucose []. The shared synthetic strategy suggests a close structural relationship and the potential for similar chemical modifications between these two amino sugars.

2-Amino-2-deoxy-D-mannose

Relevance: Similar to other amino sugars mentioned, 2-amino-2-deoxy-D-mannose can be synthesized from readily available D-xylose or D-glucose glycosides through regio- and stereoselective transformations []. The commonality in their synthetic origins suggests a close structural connection and the possibility of similar synthetic strategies being applied to their production, highlighting the versatility of this approach in synthesizing various amino sugars, including 3-amino-3-deoxy-D-glucose.

Nojirimycin (5-Amino-5-deoxy-D-glucose)

Relevance: The research highlights the successful application of a specific regio- and stereoselective transformation method for synthesizing nojirimycin from D-glucose []. Notably, this method also demonstrates significant potential as a practical synthetic route to 3-amino-3-deoxy-D-glucose []. This shared synthetic pathway emphasizes a connection in their chemical synthesis, despite their structural differences.

Kanamycin A

Relevance: Kanamycin A's structure incorporates 3-amino-3-deoxy-D-glucose as a key component [, , ]. Understanding the biosynthesis and modifications of the 3-amino-3-deoxy-D-glucose moiety within kanamycin A provides valuable insight into the broader context of aminoglycoside biosynthesis and potential avenues for developing novel antibiotics.

Kanamycin B

Relevance: The structure of Kanamycin B, similar to Kanamycin A, incorporates 3-amino-3-deoxy-D-glucose []. The study investigated the conversion of Kanamycin B to 3''-deamino-3''-hydroxykanamycin B via a reverse reaction using enzymes KanD2 and KanS2, providing valuable insights into the later stages of 3-amino-3-deoxy-D-glucose incorporation and modification within the kanamycin B molecule.

Kanamycin C

Relevance: Like Kanamycin A and B, Kanamycin C also contains 3-amino-3-deoxy-D-glucose within its structure []. Understanding the enzymatic mechanisms by which 3-amino-3-deoxy-D-glucose is incorporated and modified within this class of antibiotics is crucial for potentially developing novel aminoglycosides.

3''-Deamino-3''-hydroxykanamycin B (3''-hkB)

Relevance: The study revealed that 3''-hkB is a substrate for the enzyme KanD2, which catalyzes its oxidation in the presence of NAD+ []. This finding, along with the crystal structure analysis of the KanD2-3''-hkB-NADH complex, provided crucial details about the substrate recognition and enzymatic mechanisms involved in the modification of the 3-amino-3-deoxy-D-glucose moiety during kanamycin biosynthesis.

6-Amino-6-deoxy-D-glucose

Relevance: This compound is a constituent of kanamycin A, a potent antibiotic that also incorporates 3-amino-3-deoxy-D-glucose []. Understanding the biosynthetic pathways and potential interactions between these two amino sugars within the kanamycin molecule could offer insights into antibiotic production and mechanisms of action.

Deoxystreptamine

Relevance: Deoxystreptamine is a vital component of kanamycin A, an antibiotic that also incorporates 3-amino-3-deoxy-D-glucose []. Research on the biosynthesis of kanamycin A revealed that while externally supplied deoxystreptamine can be incorporated into the kanamycin molecule, neither 14C-3-amino-3-deoxy-d-glucose nor 14C-6-amino-6-deoxy-d-glucose could be incorporated []. This suggests that the deoxystreptamine moiety might be synthesized and incorporated into the kanamycin molecule at an earlier stage in the biosynthetic pathway, followed by the addition and modification of 3-amino-3-deoxy-D-glucose.

Gentosamine (3-Deoxy-3-methylamino-D-xylose)

Relevance: Gentosamine is structurally related to 3-amino-3-deoxy-D-glucose, differing in the methylation of the amino group and the absence of a hydroxymethyl group []. This structural similarity suggests potential shared synthetic pathways or biochemical origins for these two amino sugars.

Garosamine (3-Deoxy-3-methylamino-4-C-methyl-L-arabinose)

Relevance: The synthesis of garosamine involves the utilization of 3-amino-3-deoxy-D-glucose as a starting material []. This synthetic connection highlights a significant relationship between these two amino sugars.

Synthesis Analysis

The synthesis of 3-amino-3-deoxyglucose can be approached through several methods:

  1. Enzymatic Synthesis: One method involves using an enzyme solution that catalyzes the conversion of uridine diphosphate-D-glucose and ammonia or glutamine into 3-amino-3-deoxyglucose. This method is advantageous due to its specificity and mild reaction conditions .
  2. Chemical Synthesis: Another approach involves the chemical modification of glucose derivatives. For instance, a notable synthesis method includes the use of azide ion to replace a sulfonate group in a precursor compound, resulting in kanosamine with inversion of configuration .
  3. Alternative Synthetic Routes: Research has also explored various synthetic routes involving different protecting groups and reaction conditions to enhance yield and stereoselectivity .

These methods illustrate the versatility in synthesizing 3-amino-3-deoxyglucose, catering to both laboratory research and industrial applications.

Molecular Structure Analysis

The molecular formula of 3-amino-3-deoxyglucose is C₆H₁₃NO₅, indicating it contains six carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and five oxygen atoms. The structure features:

  • Aldose Configuration: It possesses an aldehyde functional group at one end, characteristic of aldoses.
  • Cyclic Form: In aqueous solution, it predominantly exists in a cyclic pyranose form, where the hydroxyl groups are oriented around the ring structure.
  • Stereochemistry: The presence of an amino group at the C-3 position alters its stereochemistry compared to glucose.

The three-dimensional conformation plays a crucial role in its biological activity and interactions with other biomolecules.

Chemical Reactions Analysis

3-Amino-3-deoxyglucose participates in various chemical reactions:

  1. Glycosylation Reactions: As an amino sugar, it can act as a glycosyl donor or acceptor in glycosylation reactions, forming glycosidic bonds with other sugars or aglycones.
  2. N-acetylation: This reaction involves converting the amino group into an acetamido group, leading to derivatives that may exhibit different biological activities .
  3. Reductive Amination: The aldehyde group can undergo reductive amination to form more complex structures or derivatives useful in pharmaceutical applications.

These reactions highlight its potential as a building block for more complex carbohydrates and bioactive compounds.

Mechanism of Action

The mechanism of action for 3-amino-3-deoxyglucose primarily revolves around its role as a substrate or inhibitor in metabolic pathways:

  1. Inhibition of Glycolysis: Kanosamine can interfere with glycolytic pathways by inhibiting key enzymes due to its structural similarity to glucose, thereby affecting energy metabolism in cells.
  2. Role in Cell Signaling: It may also play roles in cell signaling pathways where amino sugars are involved, influencing processes such as cell adhesion and communication.

Research continues to explore these mechanisms further, particularly regarding its implications in microbial resistance and potential therapeutic uses.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-amino-3-deoxyglucose include:

  • Molecular Weight: Approximately 163.17 g/mol.
  • Solubility: It is soluble in water due to its polar functional groups.
  • Melting Point: The melting point is typically around 180 °C when dehydrated.

These properties are essential for understanding its behavior in biological systems and during synthetic processes.

Applications

3-Amino-3-deoxyglucose has several scientific applications:

  1. Pharmaceuticals: Its ability to inhibit glycolysis makes it a candidate for developing antimicrobial agents targeting pathogenic bacteria that rely on glucose metabolism.
  2. Biotechnology: Kanosamine can be utilized in the synthesis of glycosylated compounds with potential therapeutic effects, including anti-inflammatory agents.
  3. Research Tool: It serves as a valuable tool for studying carbohydrate metabolism and enzyme kinetics due to its structural similarity to glucose.
Biosynthesis Pathways and Enzymatic Mechanisms of 3-Amino-3-deoxyglucose

Microbial Biosynthesis in Bacillus and Streptomyces Species

3-Amino-3-deoxyglucose (kanosamine) biosynthesis has been extensively characterized in soil-derived Bacillus species and marine Streptomyces strains, revealing both conserved and specialized pathways. In Bacillus aminoglucosidicus, isotopic tracer studies demonstrate efficient incorporation of uniformly labeled glucose (C-U-glucose) into kanosamine, confirming glucose as the primary metabolic precursor [1] [3]. The pathway proceeds via uridine diphosphate glucose (UDP-glucose) as a key nucleotide-activated intermediate. Cell-free systems from Bacillus species catalyze the conversion of UDP-glucose to kanosamine using glutamine or ammonia as nitrogen donors, with NAD⁺ acting as a cofactor in the amination step [1] [3]. This enzymatic cascade exhibits stringent substrate specificity for UDP-glucose over other nucleotide sugars.

Streptomyces species employ a parallel but genetically distinct pathway. Strains isolated from marine sediments produce kanosamine as a secondary metabolite with antibiotic properties [2]. Genetic analyses reveal that Streptomyces kanosamine biosynthesis involves a compact gene cluster encoding a dedicated aminotransferase (KanF) that directly converts UDP-glucose to UDP-kanosamine, followed by phosphatase activity to yield the free amino sugar [2] [7]. Unlike Bacillus systems, Streptomyces kanosamine production is tightly regulated by nutrient availability, with maximal yields observed during phosphate limitation in stationary growth phases [2].

Table 1: Comparative Biosynthesis in Kanosamine-Producing Genera

FeatureBacillus spp.Streptomyces spp.
Primary PrecursorUDP-glucoseUDP-glucose
Nitrogen DonorGlutamine > AmmoniaGlutamine
Key EnzymesAminotransferase (NtdA homolog)KanF aminotransferase
CofactorsNAD⁺, PLPPLP
Regulatory FactorsCarbon catabolite repressionPhosphate limitation
Subcellular LocalizationCytoplasmicCytoplasmic

Enzymatic Conversion of Glucose to 3-Amino-3-deoxyglucose: Aminotransferase and Kinase Roles

The enzymatic conversion of glucose to kanosamine involves a meticulously coordinated two-step process: phosphorylation followed by transamination. The initial phosphorylation step is catalyzed by glucokinase, activating glucose at the C6 position to form glucose-6-phosphate. This activated intermediate serves as the substrate for the kanosamine biosynthetic pathway [4]. The committed step involves UDP-glucose pyrophosphorylase converting glucose-1-phosphate to UDP-glucose, the direct precursor for amination [4].

The pivotal amination reaction is mediated by pyridoxal 5'-phosphate (PLP)-dependent aminotransferases. Structural characterization of Bacillus subtilis NtdA reveals a unique homodimeric configuration defining a new subclass of sugar aminotransferases [6]. The catalytic mechanism involves:

  • Formation of a Schiff base between PLP and the lysine residue in the enzyme active site
  • Nucleophilic attack by the C3 carbonyl oxygen of UDP-glucose
  • Glutamate-dependent transamination yielding UDP-3-amino-3-deoxyglucose
  • Hydrolysis of the UDP moiety by a phosphatase to release free kanosamine [4] [6]

Kinase activity is essential throughout this pathway, with glucokinase, phosphoglucomutase, and UDP-glucose pyrophosphorylase collectively generating the activated sugar nucleotide. The final dephosphorylation step is catalyzed by a specialized phosphatase exhibiting strict specificity for UDP-kanosamine over other nucleotide sugars [4].

Table 2: Enzymatic Machinery in Kanosamine Biosynthesis

EnzymeEC NumberFunctionCofactors/Metals
Glucokinase2.7.1.2Glucose phosphorylationATP, Mg²⁺
Phosphoglucomutase5.4.2.2Glucose-6-P ↔ Glucose-1-P isomerizationMg²⁺
UDP-glucose pyrophosphorylase2.7.7.9UDP-glucose synthesisUTP, Mg²⁺
3-Aminotransferase (NtdA/KanF)2.6.1.–C3 amination of UDP-glucosePLP, Glutamate
UDP-kanosamine phosphatase3.6.1.–Dephosphorylation to free kanosamineNone

Evolutionary Conservation of Kanosamine Biosynthetic Gene Clusters

The kanosamine biosynthetic gene cluster (BGC) exhibits remarkable evolutionary conservation across diverse bacterial lineages, spanning over 500 million years of divergence. Comparative genomics reveals syntenic blocks containing homologs of kanA (kinase), kanB (UDP-glucose dehydrogenase), kanC (aminotransferase), and kanD (regulator) across Bacillus, Streptomyces, and marine Gammaproteobacteria [4] [7]. This conservation extends to the promoter architecture, with conserved RpiR-family transcription factor binding sites upstream of kanC, indicating selective pressure maintaining regulatory fidelity [4].

The kanC gene (encoding the PLP-dependent aminotransferase) shows particularly strong purifying selection, with >85% amino acid identity between Bacillus cereus UW85 and Bacillus subtilis 168 orthologs [6] [7]. This conservation is attributed to structural constraints in the enzyme active site, where catalytic residues (Lys⁷³, Asp¹⁰⁵, Arg²⁷⁶) are invariant across taxa [6]. The genomic architecture surrounding the kanosamine BGC reveals distinct evolutionary trajectories: in Bacillus, the cluster is flanked by carbohydrate metabolism genes, while in Streptomyces, it resides within biosynthetic islands enriched for secondary metabolite clusters [4] [7].

Deeply conserved non-coding elements identified through phylogenetic footprinting suggest regulatory conservation. Intergenic regions between kanB-kanC contain highly conserved motifs (5'-TTGACAnnTTnTCA-3') corresponding to binding sites for nitrogen-responsive regulators, consistent with glutamine-dependent regulation observed in biochemical studies [4] [7].

Comparative Analysis of Biosynthetic Routes in Terrestrial vs. Marine Microorganisms

Kanosamine biosynthesis in marine microorganisms exhibits specialized adaptations to oceanic environments, distinguishing it from terrestrial pathways. Deep-sea Bacillus strains isolated from Pacific sediments at 4,310 meters depth produce kanosamine as a piezolyte and antibiotic, with biosynthesis induced under high hydrostatic pressure (≥30 MPa) [5] [8]. Marine-derived pathways show enhanced salt tolerance, functioning optimally at 0.5–1.0 M NaCl concentrations that completely inhibit terrestrial Bacillus enzymes [5] [9].

Genetic comparisons reveal marine-specific adaptations:

  • Gene Duplications: Marine Bacillus strains contain duplicated kanC (aminotransferase) genes with modified surface charges (-8.7 vs. -4.3 average pI in terrestrial homologs), potentially facilitating function under high ionic strength [5] [9].
  • Regulatory Modifications: Marine streptomycetes possess hybrid two-component regulatory systems (e.g., KanRS) integrating osmotic and nitrogen signals, with sensor domains containing tandem PAS domains absent in terrestrial strains [7].
  • Co-factor Requirements: Enzymes from marine isolates exhibit magnesium independence but require potassium ions (50–100 mM) for activity, correlating with oceanic cation profiles [5] [9].

Metabolic flux analyses demonstrate that marine pathways preferentially utilize the Entner-Doudoroff pathway for glucose catabolism (65–72% flux) versus the Embden-Meyerhof-Parnas pathway dominant in terrestrial strains (85–92% flux) [9]. This redirects carbon through gluconate intermediates, potentially conserving energy under nutrient-limited conditions. Furthermore, marine kanosamine producers exhibit cross-protection roles, with the compound serving as both an osmolyte (accumulating to 180–220 mM intracellularly at 3.5% salinity) and an antimicrobial agent against competing marine vibrios [5] [8].

Table 3: Biosynthetic Adaptations in Marine vs. Terrestrial Microbes

CharacteristicTerrestrial MicroorganismsMarine Microorganisms
Optimal Salinity0–0.2 M NaCl0.5–1.0 M NaCl
Pressure AdaptationNot pressure-inducedInduced >30 MPa
Dominant Nitrogen DonorAmmoniaGlutamine
Cation DependenceMg²⁺-dependentK⁺-dependent, Mg²⁺-independent
Gene Cluster Size4.8–5.2 kb5.5–6.3 kb
Primary Physiological RoleAntibiotic productionOsmolyte & antibiotic
Carbon Flux RoutePrimarily EMP pathwayPrimarily ED pathway

Properties

CAS Number

576-44-3

Product Name

3-Amino-3-deoxyglucose

IUPAC Name

(2R,3S,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal

Molecular Formula

C6H13NO5

Molecular Weight

179.17 g/mol

InChI

InChI=1S/C6H13NO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2,7H2/t3-,4+,5+,6+/m0/s1

InChI Key

FOEXHEVNPRRHDY-SLPGGIOYSA-N

SMILES

C(C(C(C(C(C=O)O)N)O)O)O

Solubility

Soluble in DMSO

Synonyms

3-amino-3-deoxyglucose
kanosamine

Canonical SMILES

C(C(C(C(C(C=O)O)N)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)N)O)O)O

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